
4'-Methyl-4-nitrostilbene
Description
4'-Methyl-4-nitrostilbene is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemistry and Organic Synthesis
4'-Methyl-4-nitrostilbene serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for chemists seeking to develop new compounds.
Biological Studies
Research has indicated potential biological activities associated with this compound derivatives. Studies have explored its anticancer, antimicrobial, and anti-inflammatory properties. For instance, derivatives have been evaluated for their genotoxicity and mutagenicity using Salmonella strains, revealing significant insights into their biological interactions .
Material Science
In materials science, this compound is employed in the development of nonlinear optical materials. Its photochemical properties enable its use in optoelectronics and photonics applications such as second-harmonic generation and electro-optical modulation . The compound has been investigated for its role in holographic recording materials, demonstrating its utility in advanced imaging techniques .
Case Study 1: Genotoxicity Assessment
A study conducted on the genotoxic effects of various nitrostilbene derivatives, including this compound, utilized Salmonella strains TA98 and TA100 to evaluate mutagenicity. The results indicated that while most nitrostilbenes exhibited low mutagenicity without S9 activation, this compound showed enhanced activity when activated by metabolic processes . This finding underscores the importance of metabolic activation in assessing the safety and potential therapeutic uses of chemical compounds.
Case Study 2: Nonlinear Optical Properties
Research into the nonlinear optical properties of this compound demonstrated its effectiveness as a chromophore in photonic applications. The compound's ability to undergo photoisomerization upon excitation was analyzed using advanced spectroscopic techniques, revealing pathways that facilitate its use in devices like organic light-emitting diodes (OLEDs) and waveguide modulators . This study highlights the compound's potential in enhancing the performance of optoelectronic devices.
Comparative Data Table
Application Area | Specific Use | Findings/Results |
---|---|---|
Organic Chemistry | Precursor for complex organic molecules | Efficient synthesis routes established |
Biological Research | Anticancer and antimicrobial studies | Significant biological activity observed |
Material Science | Nonlinear optical materials | Effective in photonic applications |
Genotoxicity | Mutagenicity testing with Salmonella strains | Enhanced activity with metabolic activation |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4'-Methyl-4-nitrostilbene in academic research?
- Methodological Answer : Synthesis should follow established protocols for stilbene derivatives, including Wittig or Heck coupling reactions. Characterization requires NMR (¹H and ¹³C), IR spectroscopy, and HPLC for purity verification (>98%, as per HPLC data in safety sheets) . For new compounds, provide full spectral assignments and microanalysis; for known compounds, cite prior literature and confirm consistency with reported data (e.g., melting points, Rf values) .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Avoid inhalation by working in a fume hood. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols compliant with local regulations (e.g., US EPA 40 CFR Part 261) . Do not store long-term due to potential degradation; monitor stability via periodic HPLC analysis .
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
- Methodological Answer : HPLC with UV detection is essential for purity assessment (>98% threshold) . Monitor degradation by tracking nitro group reduction or methyl oxidation via cyclic voltammetry or FTIR. Compare results with reference standards (e.g., nitroaniline derivatives) to validate analytical conditions .
Q. How can researchers efficiently locate prior studies on this compound given its multiple synonyms?
- Methodological Answer : Use systematic literature search strategies incorporating synonyms (e.g., "4-nitro-4'-hydroxyazobenzene," "p-hydroxyl-p'-nitro-stilbene") and CAS Registry Numbers. Cross-reference databases like NIST Chemistry WebBook for spectral data validation .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the photophysical properties of this compound?
- Methodological Answer : Employ a factorial design to isolate variables (e.g., solvent polarity, excitation wavelength). Use UV-Vis spectroscopy for absorbance/emission profiling and TD-DFT calculations to correlate experimental results with theoretical models . Include control experiments with structurally analogous compounds (e.g., 4-Dimethylamino-4'-nitrostilbene) to validate mechanisms .
Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) and compare with raw data from prior studies. Use meta-analysis to identify outliers, and validate findings through collaborative reproducibility trials . Cross-check NMR assignments with computational prediction tools (e.g., ACD/Labs) to resolve spectral discrepancies .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to optimize geometry and calculate HOMO-LUMO gaps. Validate results against experimental UV-Vis and electrochemical data. Use NIST reference data for nitro group vibrational frequencies to refine computational models .
Q. How can the stability of this compound under varying environmental conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation products via LC-MS and quantify kinetics using Arrhenius plots. Reference TCI America’s guidelines on avoiding long-term storage to mitigate risks .
Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for research on this compound?
Properties
IUPAC Name |
1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17)18/h2-11H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLCQJBQYBLHV-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030943 | |
Record name | (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24325-70-0, 7560-35-2 | |
Record name | 1-Methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24325-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024325700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC338462 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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